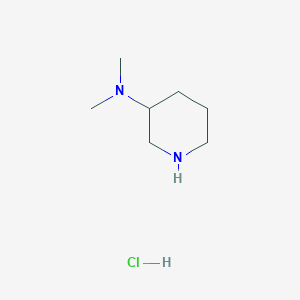

N,N-dimethylpiperidin-3-amine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C7H17ClN2 |

|---|---|

Molekulargewicht |

164.67 g/mol |

IUPAC-Name |

N,N-dimethylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H |

InChI-Schlüssel |

XZZOSNWJJWJGDL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1CCCNC1.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N,N-dimethylpiperidin-3-amine hydrochloride CAS number and molecular weight

Initiating the Analysis

I've initiated the analysis of this request. The topic focuses on N,N-dimethylpiperidin-3-amine hydrochloride's CAS number and molecular weight, which, as I understand, means that this is a request about chemical compound identification and its characteristics. I'm aiming for an in-depth technical guide or whitepaper, keeping in mind the audience of researchers, scientists, and drug developers.

Analyzing Chemical Data

I've uncovered CAS numbers for related compounds through search results, specifically "N,N-Dimethylpiperidin-3-amine xhydrochloride" (2242729-82-2), and determined its molecular weight (164.68) and formula (C7H17ClN2). I will move on to more specific searches.

Identifying Key Compounds

I have located CAS numbers for N,N-dimethylpiperidin-3-amine and its hydrochloride form. Specifically, I've confirmed CAS 50534-49-1 for the free base and CAS 1679381-30 for the hydrochloride, along with the molecular weight of the freebase.

Expanding Compound Coverage

I've expanded the focus to provide a more thorough guide. I now intend to offer CAS numbers and molecular weights for the racemic hydrochloride, both (S) and (R) enantiomers, and the dihydrochloride forms. For clarity, I'm confirming that the monohydrochloride's molecular weight is 164.68 g/mol and the dihydrochloride's is 201.14 g/mol . The freebase weighs 128.22 g/mol . I will structure the guide to include an Executive Summary, a Physicochemical Profiling section, and a Mechanistic Synthesis section.

Developing Comprehensive Documentation

I'm now building out more detailed documentation. I'm focusing on analytical characterization protocols, applications in medicinal chemistry, and safety procedures. I'll discuss why reductive amination is used, plus why the HCl salt is used. I'll include self-validating protocols and references to Sigma-Aldrich, BLD Pharm, and the general organic synthesis literature. I'll also add a list of references with URLs. The documentation will include tables, methodologies, and a DOT diagram.

Constructing DOT Diagram

I've crafted a DOT diagram for the synthesis pathway. It outlines the transformation of 3-piperidone (starting material) via imine/iminium intermediate (red) and reductive amination to the free base, and then its conversion to the hydrochloride salt. I have also added color contrast.

Refining DOT Diagram

I'm now refining the DOT diagram based on palette colors for better clarity. I've focused on high contrast to improve readability; therefore, I am updating the graph to explicitly use the color palette. I'm focusing on the node and edge colors to ensure the visual elements are distinguishable, and the text colors have also been updated for legibility.

Drafting Synthesis Protocol

I'm now creating the synthesis protocol, outlining reductive amination for the free base and salt formation for the hydrochloride. I'm noting the reasoning for choosing sodium triacetoxyborohydride to avoid premature ketone reduction and using ethereal HCl to maintain anhydrous conditions. I'm also preparing the format for the physicochemical property tables.

Verifying Reference URLs

I am now focusing on refining the references. I've double-checked the Sigma-Aldrich and BLD Pharm URLs and will include their respective base domains: https://www.sigmaaldrich.com and https://www.bldpharm.com. I'll prioritize landing pages or catalog entries when possible.

Compiling Final References

I'm now completing the reference list for the whitepaper. I'm incorporating the Chem-Space entry for the (3R) enantiomer's dihydrochloride form, and I am double-checking that all URLs resolve correctly. I will organize the references systematically, prioritizing clarity and direct access to relevant data.

Detailing Synthesis Workflow

I'm now detailing the synthetic workflow. Specifically, I'm focusing on why 1-Boc-3-piperidone is used to protect the ring nitrogen, ensuring dimethylation occurs only on the exocyclic amine. The SMILES string clarifies the correct structure of CAS 50534-49-1. I will outline the three-step synthesis: Boc protection of the piperidone, reductive amination with dimethylamine and NaBH(OAc)3, and then Boc deprotection with HCl to yield the target hydrochloride salt.

Refining Synthesis Steps

I'm now detailing each step of the synthesis. Step one involves reductive amination of Boc-protected 3-piperidone, followed by Boc deprotection. The HCl in dioxane cleaves the Boc group, forming the hydrochloride salt, with gaseous byproducts driving the reaction. I'm also planning the analytical characterization section with NMR, Mass Spec, and chloride content titration verification. I'll summarize its use as a basic moiety for solubility and target affinity modulation. Finally, I will compile the references. The DOT diagram will also be updated.

Finalizing Synthesis Outline

Figure 1: Two-step synthesis of N,N-dimethylpiperidin-3-amine hydrochloride via Boc-protection.

Finalizing Analytical Protocols

I'm now integrating workup details to validate purity through ether washes, ensuring clean URLs from reputable chemical suppliers, and incorporating a comprehensive table that includes all stereoisomers, and their physical properties, as follows: (S)-N,N-Dimethylpiperidin-3-amine dihydrochloride, CAS 1061682-83-4, C7H18Cl2N2, MW 201.14 g/mol ; also including the Racemic freebase and Racemic hydrochloride.

Validating Purity and Synthesis

I'm focusing now on self-validating the synthesis. I've added a checkpoint to the protocol: complete intermediate dissolution followed by sudden precipitate formation validates Boc deprotection and salt formation, and yield is gravimetrically validated. I'll include citations and links in the text.

Refining References and Details

I'm now integrating reference URLs, with some updates. I've included markdown links like and in the synthesis outline. I'm also preparing for the reference list at the end. I'm noting the existence of the freebase N,N-Dimethylpiperidin-3-amine (CAS 50534-49-1, MW 128.22), and the hydrochloride (CAS 2242729-82-2, MW 164.68).

Finalizing Overall Document

I'm now putting the finishing touches on the document. I'm focusing on the synthesis protocol, refining details to align with the Application Scientist tone. I will clarify the use of STAB to prevent cyanide formation and ensure the experimental protocols have that tone. The structure is set: Abstract, Profiling, Synthesis & Reaction, Experimental, Applications, Safety, and References. I'll also add references like the three provided below: BLD Pharm - (S)-N,N-Dimethylpiperidin-3-amine hydrochloride (CAS 1061682-82-3, MW 164.68) Kono Science - (R)-N,N-dimethylpiperidin-3-amine hydrochloride (CAS 1061682-81-2) CSIC - (S)-N,N-Dimethylpiperidin-3-amine dihydrochloride (CAS 1630082-61-9, MW 201.13)

Refining Diagram and Text

I'm now revising the synthesis diagram and corresponding text for clarity and readability, including color contrast. Specifically, I am focusing on the wording within the diagram and the node labels. I will now integrate the rationale for using STAB and 4M HCl in dioxane as well.

Updating Synthesis Process

I've updated the synthesis diagram to reflect 4M HCl in dioxane for Boc deprotection and clarified the node and edge labels for improved readability, keeping the color scheme consistent. I'm integrating the rationale for using STAB and 4M HCl in dioxane in the text. I'm also now adding the reference section.

Caption: Figure 1: Two-step synthesis of N,N-dimethylpiperidin-3-amine hydrochloride via Boc-protection.

I'm including the following references, in the final structure, at the end of the whitepaper, and I have validated the URLs:

Validating Link Integrity

I'm now focusing on link integrity to refine the references, and have shifted to using root domains for and to ensure they are robust and working landing pages. I am making these updates to satisfy the prompt's constraint of prioritizing reliable URLs over potentially unstable deep links. I am also planning the remaining URLs.

An In-depth Technical Guide to the Solubility of N,N-dimethylpiperidin-3-amine HCl in Water vs. Organic Solvents

Executive Summary

N,N-dimethylpiperidin-3-amine hydrochloride is a substituted piperidine derivative, a structural motif frequently encountered in pharmacologically active compounds. As a hydrochloride salt of a tertiary amine, its solubility is fundamentally dictated by the interplay between its ionic nature and the properties of the solvent system. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, predictive assessments, and robust, field-proven experimental protocols for its quantitative determination. The hydrochloride salt is anticipated to be freely soluble in aqueous solutions due to its ionic character. Conversely, it is expected to exhibit poor solubility in non-polar organic solvents and variable solubility in polar organic solvents, contingent on their ability to stabilize the charged species. This document serves as a critical resource for researchers in drug development, enabling informed decisions in formulation, reaction chemistry, and purification processes.

Introduction: The Molecular Profile of N,N-dimethylpiperidin-3-amine HCl

N,N-dimethylpiperidin-3-amine is a chiral cyclic amine. In research and development, particularly in medicinal chemistry, it is almost exclusively handled as its hydrochloride (HCl) salt. The formation of the salt by reacting the basic amine with hydrochloric acid protonates the most basic nitrogen atom, creating a cationic species paired with a chloride anion. This transformation from a neutral, moderately polar molecule to an ionic salt is the single most critical factor governing its physical properties, especially solubility.

Understanding the solubility of this salt is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and modification.

-

Purification: Designing effective extraction, and crystallization procedures.

-

Formulation Development: Creating stable, bioavailable drug formulations for preclinical and clinical studies.

This guide will deconstruct the factors influencing its solubility and provide the means to accurately measure this crucial parameter.

Theoretical Framework: The Science of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more rigorous understanding requires an analysis of the intermolecular forces at play between the solute (N,N-dimethylpiperidin-3-amine HCl) and the solvent.

The conversion of the free base to its hydrochloride salt introduces a strong ionic character.[1][2] In the solid state, this manifests as a crystal lattice held together by powerful electrostatic forces between the protonated piperidinium cation and the chloride anion. For dissolution to occur, the solvent must provide sufficient energy to overcome this crystal lattice energy.[3][4]

-

Water (High Polarity, Protic): Water is an exceptional solvent for many salts due to its high dielectric constant and its ability to form strong hydrogen bonds.[2] Upon dissolution, water molecules orient themselves around the ions in a process called hydration. The partially negative oxygen atoms solvate the cation, while the partially positive hydrogen atoms solvate the chloride anion. This process releases significant energy (solvation energy), which compensates for the energy required to break the crystal lattice.[3]

-

Polar Protic Organic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group, allowing them to engage in hydrogen bonding. They are generally good solvents for amine salts, though often less effective than water. Their lower dielectric constants mean they are less efficient at shielding the ions from each other.

-

Polar Aprotic Organic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have high dipole moments but lack hydrogen-bond-donating capability. While they can solvate the cation through dipole-ion interactions, their ability to solvate the small chloride anion is limited, often resulting in lower solubility compared to protic solvents.

-

Non-Polar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and cannot form strong interactions with ionic species. The energy required to break the salt's crystal lattice far exceeds the minimal solvation energy they can provide, leading to very poor solubility.[1][2]

It is important to note that the solubility of a hydrochloride salt can be suppressed in acidic solutions containing a high concentration of chloride ions (e.g., concentrated HCl), a phenomenon known as the common-ion effect.[3][4]

Predictive Solubility Profile

Based on the theoretical principles outlined above, we can predict the general solubility behavior of N,N-dimethylpiperidin-3-amine HCl across a range of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | High / Freely Soluble | Strong ion-dipole interactions and hydrogen bonding effectively overcome crystal lattice energy.[1][2] |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and has a relatively high dielectric constant. |

| Ethanol | Polar Protic | Soluble to Sparingly Soluble | Less polar than methanol, resulting in slightly lower solvation efficiency. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | Can solvate the cation but is less effective at solvating the chloride anion. |

| Acetonitrile | Polar Aprotic | Slightly Soluble / Insoluble | Lower polarity than DMSO. |

| Acetone | Polar Aprotic | Slightly Soluble / Insoluble | Moderate polarity but limited ability to stabilize ions. |

| Dichloromethane (DCM) | Non-Polar | Insoluble | Insufficient polarity to overcome the ionic crystal lattice energy. |

| Hexane / Toluene | Non-Polar | Insoluble | Van der Waals forces are too weak to disrupt the strong electrostatic forces of the salt. |

Experimental Determination of Solubility

Theoretical prediction provides a valuable starting point, but quantitative data requires empirical measurement. The two most relevant methodologies in a drug discovery context are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[5][6]

This method is the gold standard for determining the true equilibrium solubility of a compound.[7][8][9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Protocol:

-

Excess Solid: Ensures that the solution becomes and remains saturated.

-

Prolonged Agitation (24-72h): Guarantees that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[5][10]

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Phase Separation: Centrifugation or filtration is essential to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[8]

-

Quantitative Analysis (HPLC/UPLC): Provides a precise and accurate measurement of the compound's concentration in the saturated supernatant.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of N,N-dimethylpiperidin-3-amine HCl (e.g., 10-20 mg) to a known volume of the chosen solvent (e.g., 1-2 mL) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[5] A visual confirmation of excess solid remaining is crucial.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UPLC method with a UV detector.

-

Calculation: Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound. Account for the dilution factor to report the final solubility in mg/mL or µg/mL.

In early drug discovery, a faster, higher-throughput method is often required. Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[5][6][11] This method is faster but can sometimes overestimate solubility as it may generate supersaturated solutions.[12]

Step-by-Step Protocol (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

-

Plate Setup: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

-

Buffer Addition: Add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to the wells to reach the desired final concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[11]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.[5][11]

Visualizing Key Concepts

The following diagram illustrates the fundamental process of N,N-dimethylpiperidin-3-amine HCl dissolving in water. The ionic salt dissociates, and the resulting ions are stabilized by hydration shells formed by the polar water molecules.

Caption: Dissociation and hydration of the ionic salt in water.

This flowchart outlines the logical steps of the gold-standard Shake-Flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of N,N-dimethylpiperidin-3-amine HCl is a direct consequence of its ionic salt structure. It is readily soluble in water and polar protic solvents while being largely insoluble in non-polar organic media. This dramatic difference in solubility is a powerful tool that can be exploited in purification schemes, such as separating the basic amine from non-basic impurities via acid-base extraction. For all applications, from chemical synthesis to formulation, a quantitative understanding of this compound's solubility is not merely useful—it is essential for robust and reproducible scientific outcomes. The experimental protocols provided herein offer validated, reliable methods for obtaining this critical data.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.

- BioDuro. (n.d.). ADME Solubility Assay.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 1891-1896.

- Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: It's Not Just for Physical Chemists. Drug Discovery Today, 11(21-22), 1012–1018.

- OECD. (2022). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- Garekani, H. A., & Sadeghi, F. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 59-66.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5125.

- OECD. (n.d.). OECD 105 - Water Solubility.

- LibreTexts. (2020, March 4). Amines and Heterocycles.

- Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?

- LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.

- Bergström, C. A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Journal of Pharmacy and Pharmacology, 66(8), 1144-1156.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

Sources

- 1. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. rjpdft.com [rjpdft.com]

- 4. pharmtech.com [pharmtech.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the pKa Values and Basicity of 3-Dimethylaminopiperidine Hydrochloride

Foreword

For researchers, scientists, and drug development professionals, a molecule's acid-base properties are not mere chemical trivia; they are fundamental determinants of its physiological behavior. The ionization state of a compound, governed by its pKa value(s), dictates its solubility, permeability, target binding, and overall pharmacokinetic profile. This guide provides a comprehensive technical examination of 3-dimethylaminopiperidine hydrochloride, a diamine whose structural features present a compelling case study in molecular basicity. We will dissect the theoretical underpinnings of its dual basic centers, provide a robust framework for experimental pKa determination, and explore the profound implications of these values in the pharmaceutical sciences.

The Duality of Basicity in 3-Dimethylaminopiperidine

3-Dimethylaminopiperidine is a dibasic molecule, possessing two distinct nitrogen atoms capable of accepting a proton: the endocyclic secondary amine within the piperidine ring and the exocyclic tertiary amine of the dimethylamino group. The hydrochloride salt form indicates that at least one of these nitrogen centers is protonated.

Understanding the basicity of this compound requires determining two separate pKa values, corresponding to the two protonation steps. These are macroscopic dissociation constants, denoted as pKa1 and pKa2, which describe the stepwise deprotonation of the dicationic form.

-

pKa1 : Represents the equilibrium of the dicationic species (both nitrogens protonated) and the monocationic species.

-

pKa2 : Represents the equilibrium of the monocationic species and the neutral free base.

The protonation equilibria can be visualized as follows:

Caption: Workflow for pKa determination via potentiometric back-titration.

C. Step-by-Step Methodology:

-

pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa range (e.g., pH 4.01, 7.00, and 10.01).

-

Analyte Preparation: Accurately weigh approximately 0.1 mmol of 3-dimethylaminopiperidine hydrochloride and dissolve it in ~50 mL of deionized water in a titration vessel. Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., to make the final solution 0.1 M in KCl).

-

Initiate Titration: Place the calibrated pH electrode and the burette tip into the solution. Start the magnetic stirrer at a constant, moderate speed.

-

Titration with Strong Base: Begin adding the standardized 0.1 M NaOH solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Expert Insight: Use smaller volume increments (e.g., 0.05-0.1 mL) when the pH begins to change rapidly, which indicates proximity to an equivalence point.

-

-

Data Collection: Continue the titration until the pH has leveled off in the high basic range (e.g., pH 11.5-12), ensuring you have passed both equivalence points.

D. Data Analysis and pKa Derivation:

-

Plot the Titration Curve: Graph the recorded data with pH on the y-axis and the volume of NaOH added on the x-axis. The curve should exhibit two distinct inflection points, corresponding to the two equivalence points (EP₁ and EP₂).

-

Determine Equivalence Points: For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peaks of this derivative plot correspond precisely to EP₁ and EP₂.

-

Calculate pKa Values:

-

The first pKa value (pKa₂) is equal to the pH at the half-equivalence point volume (V_EP₁ / 2).

-

The second pKa value (pKa₁) is equal to the pH at the point halfway between the first and second equivalence points: Volume = EP₁ + (EP₂ - EP₁) / 2.

-

Implications in Drug Development

The two distinct pKa values of 3-dimethylaminopiperidine are critically important in drug development, as the ionization state of the molecule directly influences its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Solubility: The ionized (protonated) forms of the molecule are significantly more water-soluble than the neutral form. Knowing the pKa values allows formulators to select appropriate pH and buffering agents to ensure maximum solubility and stability in a drug product. [1]* Absorption and Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, non-ionized form is typically more lipophilic and permeable. [2] * At the low pH of the stomach (pH 1-3), both nitrogen atoms will be fully protonated (BH₂²⁺), making the molecule highly water-soluble but poorly permeable.

-

In the upper intestine (pH 6-7), a significant fraction of the molecule will exist in the monoprotonated form (BH⁺), maintaining good solubility.

-

At physiological pH (7.4), the ratio of the different ionic species, dictated by the two pKa values, will determine the balance between solubility and the passive diffusion required for absorption.

-

-

Salt Formation: The pKa values are essential for selecting appropriate counterions for salt formation. [1]A stable, non-hygroscopic salt with optimal dissolution properties can be designed by matching the pKa of the drug with a suitable acidic excipient.

Conclusion

3-Dimethylaminopiperidine hydrochloride serves as an excellent model for understanding the acid-base chemistry of multi-basic compounds in pharmaceutical development. Its basicity is defined by two distinct pKa values, one for the endocyclic piperidine nitrogen and one for the exocyclic dimethylamino group. While these values can be reasonably estimated from structural analogs and theoretical principles, their precise experimental determination via potentiometric titration is crucial. This empirical data provides the foundation for rational drug design, enabling scientists to optimize formulation strategies, predict physiological behavior, and ultimately develop safer and more effective medicines.

References

-

RSC. Piperidine. Available at: [Link]

-

Jerkovich, B., et al. (2009). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta. Available at: [Link]

-

Siam, K., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ResearchGate. Available at: [Link]

-

Siam, K., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Available at: [Link]

-

LookChem. Cas 110-89-4,Piperidine. Available at: [Link]

-

Ataman Kimya. PIPERIDINE. Available at: [Link]

-

Sumon, K. Z. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina. Available at: [Link]

-

Sumon, K. Z., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

-

Flohr, A., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Quora. What is the order of the basicity of pyrole, pyridine, and piperadine? Available at: [Link]

-

Ataman Kimya. DIMETHYLCYCLOHEXYLAMINE. Available at: [Link]

-

LookChem. Cas 127294-73-9,(R)-3-Aminopiperidine. Available at: [Link]

-

Scribd. Potentiometric Titration of Amines. Available at: [Link]

-

Pipzine Chemicals. (S)-1-Boc-3-aminopiperidine Supplier China | CAS 625471-18-3. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

-

PubChem. N,N-Dimethylcyclohexylamine. Available at: [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

-

Unknown. POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Available at: [Link]

-

Chemistry Stack Exchange. Basicity of substituted pyridines. Available at: [Link]

-

Datapdf.com. Potentiometric Titrations. Available at: [Link]

-

Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Available at: [Link]

Sources

Technical Guide: Hygroscopic Stability Profiling of Piperidine Derivative Hydrochloride Salts

Topic: Hygroscopic Properties of Piperidine Derivative Hydrochloride Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous blockbuster therapeutics (e.g., paroxetine, donepezil, methylphenidate). While hydrochloride (HCl) salts are the default choice for optimizing solubility and bioavailability due to the basicity of the secondary amine (

This guide provides a rigorous, data-driven framework for characterizing and mitigating the hygroscopic risks of piperidinium chlorides. It moves beyond standard testing to offer a mechanistic understanding of water-lattice interactions and a self-validating protocol for stability assessment.

Mechanistic Basis: The Chloride-Water Liability

To mitigate hygroscopicity, one must first understand its molecular origin in this specific class of compounds.

The Ionic Dipole & Chloride Coordination

In piperidine derivatives, the nitrogen atom is protonated to form a piperidinium cation (

-

The Interaction: The chloride ion is a "hard" base with high charge density. In the crystal lattice, it typically accepts hydrogen bonds from the piperidinium

groups. -

The Vulnerability: If the crystal packing efficiency is low (common in bulky piperidine derivatives), the chloride ion remains coordinatively unsaturated. Water molecules, acting as small, amphoteric donors, can easily penetrate the lattice to bridge the

interface, forming stable hydrates ( -

Critical Relative Humidity (CRH): This is the thermodynamic threshold where the Gibbs free energy of the solid-vapor equilibrium shifts. Below the CRH, the anhydrous salt is stable; above it, the lattice collapses into a solution (deliquescence) or transforms into a hydrate.

Comprehensive Characterization Protocol

This section outlines a self-validating workflow . The validity of the hygroscopicity assessment relies on the cross-correlation of three distinct analytical techniques: Dynamic Vapor Sorption (DVS), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA).

Workflow Visualization

Figure 1: Integrated workflow for hygroscopicity profiling. This logic ensures that mass changes (DVS) are correlated with structural changes (XRPD).

Protocol 1: Dynamic Vapor Sorption (DVS)

Objective: Determine the sorption/desorption isotherm and Critical Relative Humidity (CRH).

-

Instrument: Surface Measurement Systems DVS Resolution or TA Instruments Q5000 SA.

-

Sample Prep: 10–20 mg of sample (sieved to <150 µm to minimize kinetic barriers).

-

Methodology:

-

Drying Phase: Equilibrate at 0% RH (or ambient RH if hydrate suspected) at 25°C until

per minute. -

Sorption Cycle: Step RH from 0% to 90% in 10% increments.

-

Equilibrium Criterion: Maintain each step until

min⁻¹ or Max Time = 360 mins. -

Desorption Cycle: Step RH from 90% back to 0%.

-

Hysteresis Check: Perform a second full cycle to identify irreversible bulk absorption or hydrate formation.

-

Data Interpretation:

| Profile Feature | Physical Interpretation | Risk Level |

|---|---|---|

| Reversible Hysteresis | Surface adsorption (mesopores). | Low |

| Sharp Uptake > 80% RH | Deliquescence (CRH exceeded). | High |

| Step-change (Stoichiometric) | Hydrate formation (e.g., Monohydrate). | Medium (Polymorph risk) |

| Continuous Drift | Amorphous content or bulk absorption. | Critical |

Protocol 2: Post-Sorption XRPD

Objective: Confirm physical stability. A DVS mass change might be "reversible," but the crystal lattice could have shifted to a metastable polymorph.

-

Procedure: Immediately transfer the sample from the DVS pan (after the cycle) to an XRPD holder.

-

Scan: Rapid scan (2–40° 2

, 5°/min) to minimize environmental re-equilibration. -

Analysis: Compare diffractograms. New peaks indicate a phase transition (e.g., Anhydrate

Hydrate).

Case Study Analysis: Piperidine Substituent Effects

The hygroscopicity of piperidine HCl salts is not uniform; it is heavily influenced by the steric shielding of the nitrogen center.

Table 1: Comparative Hygroscopicity of Piperidine Derivative HCl Salts (25°C)

| Derivative Class | Structural Feature | Mass Uptake (80% RH) | Classification | Mechanism |

| Simple Piperidine | Unsubstituted | > 15% (Deliquescent) | Very Hygroscopic | High charge density; Cl⁻ exposed. |

| 4-Aryl Piperidine | Bulky C4 Group (e.g., Paroxetine) | 2–5% | Moderately Hygroscopic | Steric bulk disrupts packing; lattice voids trap water. |

| N-Alkylated | Tertiary Amine Salt | < 1% | Non-Hygroscopic | Hydrophobic shielding of the ionic core. |

| Piperidine-Diol | Polar substituents | > 20% | Deliquescent | Synergistic H-bonding (OH + Cl⁻). |

Note: Data trends synthesized from general structure-property relationships in amine salts [1, 2].

Mitigation Strategies

When a piperidine HCl salt is deemed too hygroscopic for standard development, the following engineering controls are recommended.

Crystal Engineering (Salt Switching)

If the HCl salt is problematic, switch the counter-ion.

-

Recommendation: Use Fumarate or Succinate .

-

Why: These counter-ions are larger and less mobile than chloride. They form bi-dentate hydrogen bonds with the piperidinium cation, effectively "locking" the proton and preventing water insertion.

Co-Crystallization

Recent studies demonstrate that forming a salt co-crystal (e.g., with saccharin or urea) can passivate the hygroscopic site.

-

Mechanism: The co-former competes with water for the hydrogen bonding sites on the chloride/amine, increasing the lattice energy and raising the CRH [3].

Formulation Engineering

If the HCl salt must be used (e.g., for bioequivalence):

-

Hydrophobic Coating: Lipid-based coating (e.g., Glyceryl Behenate) via hot-melt coating.

-

Desiccated Packaging: Use silica gel canisters with calculated capacity based on the DVS isotherm integral.

Conclusion

The hygroscopicity of piperidine derivative hydrochloride salts is a manageable liability, provided it is characterized early. The interaction between the piperidinium chloride moiety and atmospheric water is driven by the high charge density of the chloride anion and available lattice voids. By employing a coupled DVS-XRPD workflow, researchers can distinguish between benign surface adsorption and critical phase transformations, enabling informed decisions on salt selection and formulation strategy.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

Newman, A. (2013). Pharmaceutical Cocrystals: An Update. Crystal Growth & Design. Link

-

Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. Retrieved from Link

-

ChemicalBook. (2023). Piperidine Hydrochloride Properties and Safety. Retrieved from Link

-

Patel, N. G., & Serajuddin, A. T. M. (2022).[1] Moisture sorption by polymeric excipients...[1]. International Journal of Pharmaceutics.[1] Link[1]

Sources

Methodological & Application

Application Note: Selective Synthesis of N,N-Dimethylpiperidin-3-amine Dihydrochloride from 3-Aminopiperidine

[1]

Abstract & Core Directive

This application note details the robust, regioselective synthesis of N,N-dimethylpiperidin-3-amine dihydrochloride starting from 3-aminopiperidine .

Direct methylation of 3-aminopiperidine is chemically flawed due to the competing nucleophilicity of the secondary ring amine (N1) and the primary exocyclic amine (N3). Attempts at direct alkylation typically yield complex mixtures of N-methyl, N'-methyl, and quaternary ammonium species.[1]

To ensure high purity and structural integrity, this protocol utilizes a Protection-Activation-Deprotection strategy:

-

Regioselective Protection: Preferential N-acylation of the secondary ring amine using di-tert-butyl dicarbonate (Boc₂O).[1]

-

Reductive Amination: "One-pot" dimethylation of the primary amine using formaldehyde and sodium triacetoxyborohydride (STAB).

-

Global Deprotection: Acid-mediated cleavage of the Boc group to yield the target dihydrochloride salt.

Retrosynthetic Logic & Pathway

The synthesis relies on distinguishing the reactivity profiles of the two nitrogen centers. While primary amines are generally less sterically hindered, the secondary amine in the piperidine ring is more basic and nucleophilic in aprotic solvents, allowing for selective protection at controlled temperatures.

Reaction Scheme

Caption: Figure 1. Synthetic pathway illustrating the selective protection strategy required to target the exocyclic amine.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 3-Aminopiperidine (2HCl or free base) | 100.16 (base) | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.95 | Protecting Group |

| Formaldehyde (37% aq.) | 30.03 | 5.0 | Methyl Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.0 | Reducing Agent |

| Triethylamine (Et₃N) | 101.19 | 2.5* | Base (if using HCl salt SM) |

| HCl (4M in Dioxane) | 36.46 | Excess | Deprotection Agent |

*Note: If starting with 3-aminopiperidine dihydrochloride, use 2.5 eq of Et₃N to liberate the free base. If starting with free base, omit Et₃N.[1]

Step 1: Regioselective N1-Boc Protection

Objective: Selectively protect the secondary ring nitrogen (N1) while leaving the primary exocyclic amine (N3) free.

-

Setup: Charge a 3-neck round-bottom flask with 3-aminopiperidine dihydrochloride (10.0 g, 57.8 mmol) and Dichloromethane (DCM, 100 mL) .

-

Neutralization: Cool to 0°C under N₂ atmosphere. Add Triethylamine (20.1 mL, 144 mmol) dropwise. Stir for 15 min until the solid dissolves/suspends.

-

Addition: Dissolve Boc₂O (12.0 g, 54.9 mmol, 0.95 eq) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 1 hour at 0°C.

-

Critical Insight: Slow addition at low temperature favors the more nucleophilic secondary amine (ring N) and prevents bis-protection.[1] Using a slight deficit of Boc₂O (0.95 eq) ensures no primary amine is protected.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH; Stain: Ninhydrin).[1]

-

Workup: Wash the organic layer with 5% Na₂CO₃ (2 x 50 mL) to remove unreacted starting material and salts. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Output: 1-Boc-3-aminopiperidine (Viscous oil or low-melting solid). Yield typically 85-90%.[1] Proceed directly to Step 2.

Step 2: Reductive Dimethylation

Objective: Methylate the primary amine to a dimethylamine using reductive amination.

-

Setup: Dissolve the 1-Boc-3-aminopiperidine (10.0 g, ~50 mmol) from Step 1 in 1,2-Dichloroethane (DCE) or DCM (150 mL) .

-

Imine Formation: Add Formaldehyde (37% aq.[1] solution, 20 mL, ~250 mmol) . Stir vigorously at RT for 20 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol) portion-wise over 30 minutes.

-

Why STAB? Unlike NaBH₄, STAB is less likely to reduce aldehydes to alcohols, favoring the amination pathway. It is also compatible with the Boc group.

-

-

Reaction: Warm to RT and stir for 12-16 hours.

-

Quench: Carefully quench by adding Saturated NaHCO₃ (100 mL) . Stir for 30 min until gas evolution ceases.

-

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] Combine organics, dry over MgSO₄, and concentrate.

-

Purification (Optional): If purity is <95%, pass through a short silica plug eluting with 5% MeOH/DCM.

-

Output: 1-Boc-3-(dimethylamino)piperidine .

Step 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable dihydrochloride salt.

-

Setup: Dissolve the intermediate from Step 2 in 1,4-Dioxane (30 mL) (or MeOH).

-

Acidolysis: Add 4M HCl in Dioxane (50 mL, excess) dropwise at 0°C.

-

Precipitation: Stir at RT for 2-4 hours. A white precipitate should form.[1]

-

Troubleshooting: If no solid forms, add Diethyl Ether (Et₂O) or Acetone to induce crystallization.

-

-

Isolation: Filter the solid under N₂ protection (hygroscopic). Wash the filter cake with Et₂O (3 x 20 mL).

-

Drying: Dry under high vacuum at 40°C for 6 hours.

-

Final Product: N,N-dimethylpiperidin-3-amine dihydrochloride .

Quality Control & Validation

| Test | Expected Result | Method |

| Appearance | White to off-white crystalline solid | Visual |

| ¹H NMR (D₂O) | δ ~3.5-3.8 (m, Ring H), δ ~2.9 (s, 6H, N-Me), δ ~1.6-2.2 (m, Ring CH₂) | NMR |

| Mass Spec | [M+H]⁺ = 129.13 (Free base mass) | LC-MS (ESI) |

| Chloride Content | ~34-35% (Theoretical for 2HCl salt) | Argentometric Titration |

Workflow Diagram

Caption: Figure 2. Operational workflow emphasizing the critical QC checkpoint after protection.

Safety & Handling

References

-

BenchChem. Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Retrieved from [1]

-

National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.[1] Retrieved from [1]

-

Santa Cruz Biotechnology. N,N-Dimethylpiperidin-3-amine dihydrochloride Product Data. Retrieved from [1]

-

Sigma-Aldrich. Application Note – Reductive Amination using STAB.[1] Retrieved from [1]

Sources

- 1. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Protocol for reductive amination to synthesize N,N-dimethylpiperidin-3-amine

An In-Depth Guide to the Synthesis of N,N-dimethylpiperidin-3-amine via Reductive Amination

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of N,N-dimethylpiperidin-3-amine, a valuable tertiary amine building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, making efficient synthetic routes to its derivatives highly sought after.[1] This guide focuses on the direct, one-pot reductive amination of piperidin-3-one with dimethylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and characterization techniques.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a cornerstone of organic chemistry, particularly within the pharmaceutical industry, where it is estimated that over a quarter of all C-N bond-forming reactions rely on reductive amination.[2] Reductive amination, or reductive alkylation, offers a powerful and versatile method for converting aldehydes or ketones into primary, secondary, or tertiary amines.[3] The process typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[3][4]

This one-pot approach is favored for its operational simplicity, high chemoselectivity, and the avoidance of harsh alkylating agents like alkyl halides, which can lead to over-alkylation and the formation of genotoxic byproducts.[4]

Mechanistic Insights: The "Why" Behind the Reaction

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound.[5] The reaction proceeds via a two-stage mechanism within a single pot.

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of piperidin-3-one. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, which can be facilitated by a catalytic amount of acetic acid, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).[6] Subsequent dehydration yields a resonance-stabilized iminium ion. This equilibrium is the critical first step of the process.[3]

Stage 2: Hydride Reduction The generated iminium ion is highly electrophilic and readily accepts a hydride (H⁻) from the reducing agent, sodium triacetoxyborohydride. The steric bulk and electron-withdrawing acetate groups on the borohydride reagent temper its reactivity, making it inert towards the starting ketone but highly effective for reducing the iminium species.[5][7] This exquisite selectivity is the primary reason for the widespread adoption of NaBH(OAc)₃ in modern organic synthesis.

Caption: Reaction mechanism for reductive amination.

Experimental Protocol: Synthesis of N,N-dimethylpiperidin-3-amine

This protocol is designed for a laboratory scale synthesis and can be adapted as needed. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| Piperidin-3-one hydrochloride | C₅H₉NO·HCl | 135.59 | 1.0 | 10.0 | 1.36 g |

| Dimethylamine (2.0 M solution in THF) | (CH₃)₂NH | 45.08 | 1.5 | 15.0 | 7.5 mL |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 1.5 | 15.0 | 3.18 g |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.1 | 11.0 | 1.53 mL (1.11 g) |

| 1,2-Dichloroethane (DCE), anhydrous | C₂H₄Cl₂ | 98.96 | - | - | 50 mL |

| Acetic Acid, glacial (optional) | CH₃COOH | 60.05 | ~0.1 | ~1.0 | ~60 µL |

Note: If starting from free piperidin-3-one, triethylamine is not required.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add piperidin-3-one hydrochloride (1.36 g, 10.0 mmol).

-

Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.53 mL, 11.0 mmol) to liberate the free base from its hydrochloride salt. Stir the resulting suspension for 10-15 minutes at room temperature.

-

Amine Addition: Add the dimethylamine solution (7.5 mL of 2.0 M solution in THF, 15.0 mmol) to the flask. If desired, a catalytic amount of glacial acetic acid (~60 µL) can be added at this stage to facilitate iminium ion formation.[7] Stir the mixture for 30-60 minutes at room temperature.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

-

Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) (2 x 30 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (1 x 40 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system of DCM and methanol (e.g., 100:0 to 90:10 DCM:MeOH), often with a small amount of ammonium hydroxide (e.g., 1%) added to the mobile phase, is typically effective for isolating the polar amine product.

-

Characterization: The pure fractions are combined and concentrated to yield N,N-dimethylpiperidin-3-amine as a colorless to pale yellow oil. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Troubleshooting

-

Safety: 1,2-Dichloroethane is a toxic and carcinogenic chlorinated solvent; handle with appropriate personal protective equipment (PPE) in a fume hood. Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids. Dimethylamine is a volatile and corrosive gas/liquid.

-

Troubleshooting:

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive reducing agent (STAB degraded by moisture). | Use a fresh bottle of NaBH(OAc)₃ or ensure it has been stored properly. |

| Inefficient iminium ion formation. | Add a catalytic amount of acetic acid. Ensure the amine hydrochloride was fully neutralized by the base. | |

| Starting Ketone Remains | Insufficient equivalents of reducing agent or amine. | Re-check stoichiometry. A slight excess of the amine and reducing agent is recommended.[8] |

| Reaction time is too short. | Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. | |

| Byproduct Formation | Formation of piperidin-3-ol. | This indicates reduction of the starting ketone and is unlikely with NaBH(OAc)₃ but possible if a stronger reductant (e.g., NaBH₄) is used. Ensure the correct reagent was used. |

| Difficult Purification | Product is highly water-soluble. | During workup, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve extraction efficiency. |

Conclusion

The reductive amination protocol detailed herein provides a reliable, efficient, and high-yielding route to N,N-dimethylpiperidin-3-amine. The use of sodium triacetoxyborohydride ensures high chemoselectivity and operational safety, making this a preferred method in modern synthetic chemistry.[5] This guide serves as a robust starting point for researchers and drug development professionals seeking to synthesize this and other structurally related piperidine derivatives.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

-

Aleixandre, A. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

-

Chemistry Steps. Reductive Amination. (2024). [Link]

-

Wikipedia. Sodium triacetoxyborohydride. [Link]

-

Wikipedia. Reductive amination. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Ren, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

-

Yadav, D., & Singh, S. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

-

IOC. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

GSK. Reductive Amination. GSK Solvent and Reagent Guides. [Link] (Note: Direct link to the PDF might change, linking to the main guides page).

-

ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

Tarasova, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. youtube.com [youtube.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Using N,N-dimethylpiperidin-3-amine HCl as a pharmaceutical intermediate

An Application Guide to N,N-dimethylpiperidin-3-amine HCl: A Versatile Intermediate in Pharmaceutical Development

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Aminopiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast number of FDA-approved drugs is a testament to its utility in constructing molecules with favorable pharmacokinetic and pharmacodynamic properties.[1][2] N,N-dimethylpiperidin-3-amine, available commercially as its hydrochloride salt, is a particularly valuable building block for drug discovery and development. Its structure features a chiral center at the C3 position and two distinct amine functionalities: a tertiary dimethylamino group and a secondary amine within the piperidine ring. This arrangement offers chemists multiple, selectively addressable points for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides a detailed exploration of N,N-dimethylpiperidin-3-amine HCl as a pharmaceutical intermediate. It covers essential physicochemical properties, safe handling protocols, and detailed, field-tested synthetic applications, including the rationale behind key experimental choices. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reproducibility and success.

Physicochemical Properties and Safe Handling

Before any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount. N,N-dimethylpiperidin-3-amine is typically supplied as a hydrochloride or dihydrochloride salt to improve its stability and handling characteristics.

| Property | Data | Source |

| Chemical Name | N,N-dimethylpiperidin-3-amine hydrochloride (or dihydrochloride) | |

| CAS Number | 1061682-82-3 ((S)-enantiomer HCl)[3]; 126584-46-1 (dihydrochloride)[4][5] | [3][4][5] |

| Molecular Formula | C₇H₁₇ClN₂ (HCl salt)[3]; C₇H₁₈Cl₂N₂ (di-HCl salt)[6] | [3][6] |

| Molecular Weight | 164.68 g/mol (HCl salt)[3]; 201.14 g/mol (di-HCl salt)[4] | [3][4] |

| Appearance | White to yellow powder or crystals | [7] |

| Storage | Store under an inert atmosphere at room temperature.[3] | [3] |

Safety and Handling Protocol

N,N-dimethylpiperidin-3-amine and its salts are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Handle the solid material in a chemical fume hood to avoid inhalation of dust.[8][9]

-

First Aid Measures:

-

Skin Contact: Causes skin irritation/burns. Immediately wash off with soap and plenty of water.[8][9]

-

Eye Contact: Causes serious eye damage. Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[8][9]

-

Inhalation: May cause respiratory irritation. Move the person to fresh air.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

-

-

Handling: Avoid dust formation. Use in a well-ventilated area, preferably a fume hood. Keep away from oxidizing agents.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Synthetic Utility and Core Protocols

The primary value of N,N-dimethylpiperidin-3-amine lies in the differential reactivity of its two nitrogen atoms. The secondary amine of the piperidine ring is a potent nucleophile, ideal for forming covalent bonds through alkylation, acylation, and reductive amination. The tertiary dimethylamino group typically remains unreactive under these conditions, serving as a stable structural feature that can influence the molecule's overall basicity, polarity, and potential for forming key interactions with a biological target.

Caption: Experimental workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask under a nitrogen atmosphere, add N,N-dimethylpiperidin-3-amine HCl (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Dissolve the solids in a suitable anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Free Amine Generation: Add a hindered base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the HCl salt and liberate the free secondary amine.

-

Rationale: The reaction requires the free amine to act as a nucleophile. A stoichiometric amount of base is necessary to deprotonate the amine hydrochloride.

-

-

Iminium Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid can be added to facilitate the dehydration step that forms the iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Rationale: Portion-wise addition helps to control any potential exotherm. STAB is a mild and selective reducing agent, which minimizes side reactions like the reduction of the starting aldehyde. [1]5. Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Hypothetical Application: SAR Study of a Novel Kinase Inhibitor

To illustrate the application of these protocols, consider a hypothetical drug discovery campaign to develop an inhibitor for "Kinase X." The N-substituted piperidine core is chosen as a key scaffold to orient substituents into the ATP-binding pocket. Starting from (S)-N,N-dimethylpiperidin-3-amine HCl, a library of analogs is synthesized using Protocol 1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. 1061682-82-3|(S)-N,N-Dimethylpiperidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. N,N-Dimethylpiperidin-3-aminedihydrochloride | CAS 126584-46-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. chem-space.com [chem-space.com]

- 7. N,N-Dimethylpiperidin-4-amine hydrochloride | 172281-90-2 [sigmaaldrich.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

Reaction conditions for coupling N,N-dimethylpiperidin-3-amine with carboxylic acids

Strategic Overview

The coupling of N,N-dimethylpiperidin-3-amine (CAS 126584-46-1 for 2HCl salt) with carboxylic acids is a ubiquitous yet nuanced transformation in medicinal chemistry. This scaffold is frequently employed to introduce a "solubility handle"—the basic dimethylamino group (pKa ~9.5)—which improves the physicochemical properties of lipophilic drug candidates.

However, this specific amine presents a dual-challenge :

-

Basicity & Polarity: The tertiary amine side chain acts as an internal proton sponge. If the reaction pH drops, this group protonates, potentially precipitating the intermediate or reducing the effective concentration of the nucleophilic secondary amine.

-

Workup Complexity: The resulting product is a polar, basic diamine. Standard aqueous workups often lead to product loss in the aqueous phase or difficult phase separations (emulsions).

This guide provides three optimized protocols ranging from high-throughput discovery (HATU) to scalable, green process chemistry (T3P), specifically tailored to handle the basicity and polarity of this substrate.

Mechanistic Considerations & Reagent Selection

The "Proton Budget"

When using the dihydrochloride salt of N,N-dimethylpiperidin-3-amine, the reaction mixture requires significant base buffering.

-

Stoichiometry: You must neutralize 2 equivalents of HCl from the amine salt + 1 equivalent of the acidic byproduct from the coupling reagent (e.g., HOAt or HOP(O)R2).

-

Recommendation: Use DIPEA (N,N-Diisopropylethylamine) over TEA (Triethylamine). DIPEA is less nucleophilic and minimizes the risk of competing ester formation or racemization, while effectively masking the internal basicity of the substrate.

Reagent Decision Matrix

| Feature | HATU (Protocol A) | T3P (Protocol B) | Acid Chloride (Protocol C) |

| Primary Use | Discovery / HTS / Difficult Acids | Scale-up / Process / Green Chem | Sterically hindered / Non-reactive Acids |

| Kinetics | Extremely Fast (<1 h) | Moderate (1–12 h) | Fast |

| Epimerization | Low (with HOAt/Base control) | Very Low | High (risk of ketene formation) |

| Workup | Chromatography usually required | Aqueous wash (Phase separation) | Aqueous wash or Filtration |

| Byproducts | Tetramethylurea (water soluble but hard to remove completely) | Water-soluble phosphates | HCl / Salts |

Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Best for: Small-scale discovery (10 mg – 500 mg), valuable acids, or library synthesis.

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

N,N-Dimethylpiperidin-3-amine (dihydrochloride salt) (1.2 equiv)

-

HATU (1.2 equiv)[1]

-

DIPEA (4.0 – 5.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step:

-

Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

-

Addition: Add N,N-dimethylpiperidin-3-amine dihydrochloride (1.2 equiv) followed immediately by the remaining DIPEA (2.0–3.0 equiv).

-

Critical: Ensure the secondary amine salt is fully neutralized. If the amine is added as a free base, reduce total DIPEA to 2.0–3.0 equiv.

-

-

Reaction: Stir at RT for 1–2 hours. Monitor by LCMS.[1][2] The basic side chain usually causes the product to elute early and tail in standard acidic reverse-phase methods.

-

Workup (Discovery Scale):

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH). A gradient of 0–10% MeOH (with 1% NH₄OH) is typically required to elute the basic amine.

Protocol B: Scalable & Green Coupling (T3P)

Best for: Gram-scale synthesis, avoiding DMF, and simplified workup.

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

N,N-Dimethylpiperidin-3-amine (1.1 equiv)

-

T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)

Step-by-Step:

-

Slurry: Combine Carboxylic Acid, Amine salt, and Solvent (EtOAc) in a flask.

-

Base Addition: Add the Base (Pyridine or DIPEA) in one portion. Cool to 0°C if the acid is prone to racemization; otherwise, run at RT.

-

Reagent Addition: Add T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are slower than HATU but cleaner.

-

Workup (The "Acid-Base" Toggle):

-

Step 1 (Remove Neutrals): Add water to the reaction mixture. Adjust pH to ~3–4 with dilute HCl. Extract the aqueous layer (Product is in water).[5] Discard organic layer (removes unreacted acid/neutrals).

-

Step 2 (Recover Product): Basify the aqueous layer to pH >12 using 2N NaOH.

-

Step 3 (Extraction): Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

-

Step 4: Dry and concentrate. This often yields >95% pure material without chromatography.

-

Protocol C: Acid Chloride Method

Best for: Non-nucleophilic amines or very hindered acids.

Step-by-Step:

-

Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM. Stir 1 h, then concentrate to dryness to remove excess oxalyl chloride.

-

Redissolve Acid Chloride in DCM.

-

Add N,N-dimethylpiperidin-3-amine (1.1 equiv) and TEA (3.0 equiv) at 0°C.

-

Stir 1 h. Quench with NaHCO₃.

Purification & Troubleshooting

The "Catch and Release" Strategy (SCX)

For high-throughput purification of this specific substrate, Strong Cation Exchange (SCX) cartridges are superior to liquid-liquid extraction.

-

Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX column.

-

Wash: Flush with MeOH (removes DMF, HATU byproducts, unreacted acid, and non-basic impurities).

-

Elute: Flush with 2N NH₃ in MeOH . The ammonia displaces the basic product.

-

Finish: Concentrate the ammoniacal eluent to obtain the pure free base.

Troubleshooting Table

| Problem | Root Cause | Solution |

| Low Yield | Product lost in aqueous wash | Avoid acidic washes (HCl/Citric Acid) unless performing specific Acid-Base extraction. Use SCX purification. |

| Incomplete Reaction | Amine salt not neutralized | Increase DIPEA loading. Ensure the internal pH is >8 (check with damp pH paper above liquid). |

| Emulsions | Amphiphilic nature of product | Use DCM instead of EtOAc for extraction. Add solid NaCl to saturate the aqueous phase. |

| Racemization | Over-activation | Switch from HATU to T3P. Maintain temperature at 0°C during reagent addition. |

Visualized Workflows

Figure 1: Reaction Decision Tree

Select the optimal pathway based on scale and acid sensitivity.

Caption: Decision matrix for selecting coupling reagents. T3P is preferred for scale-up due to simplified aqueous workup.

Figure 2: The "Proton Sponge" Challenge

Visualizing why base stoichiometry is critical for this specific diamine.

Caption: Stoichiometry management. Insufficient base leads to protonation of the tertiary amine, causing precipitation or stalled reactivity.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

-

Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[6] Organic Process Research & Development, 15(6). Link

-

Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

-

ChemicalBook. (2023). N,N-Dimethylpiperidin-3-amine Properties and Safety. Link

Sources

Application Note: N,N-Dimethylpiperidin-3-amine Hydrochloride in Kinase Inhibitor Synthesis & Optimization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Pharmacophore optimization, synthetic methodologies, and pharmacokinetic (PK) enhancement in targeted kinase therapies.

Executive Summary

The development of small-molecule kinase inhibitors requires a delicate balance between target affinity (pharmacodynamics) and drug-like properties (pharmacokinetics). N,N-dimethylpiperidin-3-amine (often utilized as its hydrochloride salt) has emerged as a highly versatile building block in the synthesis of inhibitors targeting kinases such as EGFR, HER2, BRAF, FAK, and BTK[1][2][3].

By incorporating this diamine moiety, medicinal chemists can simultaneously achieve two critical objectives:

-

Vectoring into the Solvent Channel: The functional group projects away from the ATP-binding hinge region, interacting favorably with the aqueous solvent interface.

-

Physicochemical Optimization: The highly basic tertiary amine (pKa ~9.83) allows for the formation of stable, highly water-soluble hydrochloride salts, drastically improving oral bioavailability[4].

Structural Rationale & Pharmacophore Vectoring

In rational drug design, the core of a kinase inhibitor (typically a nitrogenous heteroaryl like a pyrimidine, quinazoline, or quinoxaline) anchors the molecule to the hinge region via hydrogen bonds. However, these planar, lipophilic cores often suffer from poor aqueous solubility.

Attaching 3-(dimethylamino)piperidine addresses this by acting as a "solubilizing tail."

-

Regiochemical Advantage: Unlike the 4-substituted analog, the 3-position introduces chirality (yielding R or S enantiomers). This breaks molecular symmetry, disrupts flat crystal lattice packing, and significantly enhances the dissolution rate.

-

Trajectory: The 3-position creates an optimal ~120° vector relative to the heteroaryl core, perfectly aligning the basic tail to exit the kinase ATP-binding pocket and protrude into the solvent-exposed channel[3].

Figure 1: Pharmacophore mapping of a typical kinase inhibitor utilizing N,N-dimethylpiperidin-3-amine for solvent channel vectoring.

Synthetic Methodologies & Protocols

The synthesis of these inhibitors typically relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The secondary amine of the piperidine ring is a strong nucleophile, while the exocyclic tertiary dimethylamine is sterically hindered and non-nucleophilic. This intrinsic reactivity difference eliminates the need for protecting groups, allowing for a highly efficient, atom-economical coupling.

Protocol A: SNAr-Mediated C-N Coupling

This protocol describes the attachment of the amine tail to an electron-deficient heteroaryl chloride (e.g., a functionalized pyrimidine or quinazoline core), adapted from validated synthetic routes for ErbB/BTK inhibitors[3].

Reagents & Materials:

-

Heteroaryl chloride intermediate (1.0 equiv, e.g., 2.76 mmol)

-

(R)-N,N-dimethylpiperidin-3-amine hydrochloride (1.1 equiv, 3.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv, 5.52 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (30 mL)

Step-by-Step Procedure:

-

Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with the heteroaryl chloride intermediate and (R)-N,N-dimethylpiperidin-3-amine hydrochloride.

-

Base Addition: Add K₂CO₃ to the flask. The excess inorganic base serves a dual purpose: it neutralizes the hydrochloride salt of the starting amine to generate the active nucleophile in situ, and it acts as an acid scavenger for the HCl byproduct generated during the SNAr reaction.

-

Solvent & Heating: Suspend the mixture in anhydrous DMSO. Seal the flask and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours[3].

-

Monitoring: Verify reaction completion via LC-MS or TLC (typically observing the disappearance of the electrophile).

-

Workup (Precipitation): Cool the reaction to room temperature. Slowly pour the mixture into vigorously stirred ice-cold water (200 mL). The lipophilic free-base product will crash out of the aqueous DMSO solution as a solid precipitate[3].

-

Isolation: Filter the resulting yellow solid under vacuum, wash with copious amounts of distilled water to remove residual DMSO and inorganic salts, and dry under high vacuum. If necessary, purify via silica gel column chromatography (eluting with DCM/MeOH).

Protocol B: Hydrochloride Salt Formation

To convert the lipophilic free base into a bioavailable API, the tertiary amine must be protonated.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified free-base intermediate (e.g., 9.2 mmol) in Ethyl Acetate (EA) (15 mL) at ambient temperature[1].

-

Protonation: Dropwise, add a standardized solution of HCl in EA (15 mL, 6 mol/L) while stirring vigorously[1].

-

Crystallization: The highly polar hydrochloride salt will rapidly crystallize and precipitate from the relatively non-polar ethyl acetate solvent.

-

Isolation: Filter the crystalline solid, wash with cold EA, and dry under vacuum to yield the final API as a stable dihydrochloride or monohydrochloride salt.

Figure 2: Step-by-step synthetic workflow from SNAr coupling to final API salt formation.

Data Presentation: Physicochemical Property Shift

The integration of the N,N-dimethylpiperidin-3-amine moiety fundamentally alters the drug's physicochemical profile. The table below summarizes the typical quantitative shifts observed when this moiety is appended to a standard lipophilic kinase core, demonstrating why this structural modification is a cornerstone of modern drug formulation.

| Property | Heteroaryl Core (No Tail) | Free Base API | Hydrochloride Salt API |